molecular formula C11H10BrN B1335472 1-(2-bromo-4-methylphenyl)-1H-pyrrole CAS No. 142044-85-7

1-(2-bromo-4-methylphenyl)-1H-pyrrole

Cat. No. B1335472
M. Wt: 236.11 g/mol
InChI Key: GVOGUJBMHXFQFN-UHFFFAOYSA-N
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Patent
US05210092

Procedure details

2-Bromo-4-methylaniline (15.0 g), 2,5-dimethoxytetrahydrofuran (10.7 g) and acetic acid (81 ml) were combined under nitrogen atmosphere. The reaction mixture was stirred at 90° C. for 1.5 hours. After being cooled to room temperature, the reaction mixture was concentrated in vacuo with toluene. n-Hexane (300 ml) was added to the residue, and the suspension was filtered through Celite. Then silica gel was added to the filtrate with stirring until the colour of the solution disappeared. The suspension was filtered and the filtrate was concentrated in vacuo to give 1-(2-bromo-4-methylphenyl)pyrrole (16.1 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
81 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].CO[CH:12]1[CH2:16][CH2:15][CH:14](OC)O1>C(O)(=O)C>[Br:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[N:4]1[CH:12]=[CH:16][CH:15]=[CH:14]1

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
BrC1=C(N)C=CC(=C1)C
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
81 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 90° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo with toluene
ADDITION
Type
ADDITION
Details
n-Hexane (300 ml) was added to the residue
FILTRATION
Type
FILTRATION
Details
the suspension was filtered through Celite
ADDITION
Type
ADDITION
Details
Then silica gel was added to the filtrate
STIRRING
Type
STIRRING
Details
with stirring until the colour of the solution
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)C)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.1 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.